molecular formula C18H21NO2 B10893742 (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine

(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine

Katalognummer: B10893742
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: HIQAVZNLSCKULU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36484 g/mol . This compound is characterized by the presence of an oxolane ring and a phenoxyphenyl group, making it a unique structure in the field of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine typically involves the reaction of oxolane derivatives with phenoxyphenylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the study of biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine include other oxolane derivatives and phenoxyphenyl compounds. Examples include:

  • (Oxolan-2-ylmethyl)[(4-phenoxyphenyl)methyl]amine
  • (Oxolan-2-ylmethyl)[(2-phenoxyphenyl)methyl]amine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the oxolane ring and the 3-phenoxyphenyl group. This structural arrangement imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C18H21NO2

Molekulargewicht

283.4 g/mol

IUPAC-Name

1-(oxolan-2-yl)-N-[(3-phenoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H21NO2/c1-2-7-16(8-3-1)21-17-9-4-6-15(12-17)13-19-14-18-10-5-11-20-18/h1-4,6-9,12,18-19H,5,10-11,13-14H2

InChI-Schlüssel

HIQAVZNLSCKULU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.